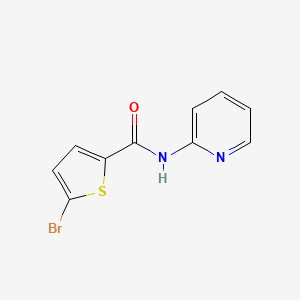

![molecular formula C16H25N3O4S B4621847 2-[(3,4-diethoxyphenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4621847.png)

2-[(3,4-diethoxyphenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives, including compounds structurally related to 2-[(3,4-diethoxyphenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide, typically involves the reaction of thiosemicarbazides with suitable aldehydes or ketones in the presence of a solvent like ethanol. These reactions are often facilitated by catalysts or under controlled conditions to yield the desired product with high specificity (Channar et al., 2019).

Molecular Structure Analysis

The elucidation of the molecular structure of hydrazinecarbothioamide derivatives is commonly achieved through spectroscopic methods (FT-IR, 1H NMR, 13C NMR) and single-crystal X-ray diffraction techniques. These methods provide detailed information on the molecular geometry, bond lengths, and angles, contributing to the understanding of the compound's reactivity and properties (P. Sivajeyanthi et al., 2017).

Chemical Reactions and Properties

Hydrazinecarbothioamide derivatives engage in a variety of chemical reactions, forming coordination compounds with metals such as cobalt(II), nickel(II), and copper(II). These reactions are significant for their antimicrobial and potential anticancer activities. The structure and reactivity of these coordination compounds are influenced by the nature of the hydrazinecarbothioamide and the metal ions involved (A. Gulea et al., 2019).

Physical Properties Analysis

The physical properties of hydrazinecarbothioamide derivatives, such as solubility, melting points, and crystal structure, are critical for their practical applications. Single-crystal X-ray diffraction studies reveal the compound's crystal system, space group, and the molecular arrangement within the crystal lattice, providing insights into its stability and solubility characteristics (Rajeswari Gangadharan et al., 2015).

Chemical Properties Analysis

The chemical properties of hydrazinecarbothioamide derivatives, including their reactivity, stability, and interaction with biological molecules, are of significant interest. Studies on their binding to DNA and potential to inhibit enzymes or interact with receptors contribute to the understanding of their mechanism of action in biological systems (L. Tripathi & Praveen Kumar, 2013).

Applications De Recherche Scientifique

Metabolism and Pharmacogenetics

Research has elucidated the metabolism pathways of aromatic amines and hydrazines, highlighting the role of acetylation through N-acetyltransferase (NAT2) enzymes. This metabolic process is crucial for understanding how different genotypes affect the processing of these compounds in the body. For instance, individuals with slower acetylation rates may have different responses or risks when exposed to compounds requiring this metabolic pathway, affecting drug efficacy and safety profiles. Studies on hydralazine, a compound metabolized similarly to hydrazines, show how genetic variations in acetylator status influence drug metabolism and response, shedding light on the personalized approach needed in pharmacotherapy (Reidenberg, 1983), (Koizumi et al., 1998).

Carcinogenicity and Occupational Exposure

Another critical area of research is the investigation into the carcinogenic potential of hydrazine and related compounds. The effects of long-term exposure to hydrazine, a compound structurally related to hydrazinecarbothioamides, have been studied in various occupational settings, revealing potential risks of cancer and other diseases. Such research underscores the importance of understanding the biological interactions and safety measures necessary when handling these chemicals (Aigner et al., 2010).

Mechanism of Action in Disease Models

The molecular mechanisms through which hydrazine derivatives exert their effects, including their roles in inducing or treating diseases, are an essential research focus. Studies have explored how these compounds interact with biological systems, potentially leading to or mitigating disease processes. This research helps in the development of novel therapeutic agents and in understanding the pathological basis of diseases (Goodwin et al., 1970).

Propriétés

IUPAC Name |

1-[[2-(3,4-diethoxyphenyl)acetyl]amino]-3-(2-methoxyethyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4S/c1-4-22-13-7-6-12(10-14(13)23-5-2)11-15(20)18-19-16(24)17-8-9-21-3/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,18,20)(H2,17,19,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIIOUCDKGKRCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC(=O)NNC(=S)NCCOC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-chloro-6-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4621764.png)

![ethyl 4-methyl-2-[({[(4-methylpiperazin-1-yl)carbonothioyl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4621766.png)

![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4621774.png)

![1-[(1,2-dimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B4621794.png)

![5-[3-(2,4-dichlorophenoxy)propyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4621796.png)

![9-[2-(allyloxy)ethyl]-9H-carbazole](/img/structure/B4621799.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4621811.png)

![ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate](/img/structure/B4621816.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4621817.png)

![N-(4-methoxybenzyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621826.png)

![1,8,8-trimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4621848.png)

![3-[2-(diethylamino)ethyl]-9-(methoxymethyl)-7-methyl-2-(2-nitrophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4621851.png)